![molecular formula C16H18ClN3O3 B5504690 3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)
3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.1036691 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates regiospecific synthesis methods, crucial for developing specific compounds with desired properties. X-ray crystal analysis provides unambiguous structure determination, highlighting the importance of precise structural analysis in developing compounds with potential applications in material science and chemical synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Potential Biological Activities
- Novel pyrazole derivatives, including structures akin to the specified chemical, have been synthesized and characterized for their potential antimicrobial and anticancer activities. This research underscores the ongoing efforts to discover new compounds with significant therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Advanced Material Synthesis
- Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been prepared, indicating the role of such compounds in the development of new materials with specific functional properties. These synthesized polymers, notable for their solubility and thermal stability, demonstrate the compound's utility in creating advanced materials with potential applications in electronics and material science (Kim et al., 2016).
Corrosion Inhibition
- Pyranopyrazole derivatives, including those with structural similarities to the specified chemical, have been explored for their corrosion inhibition performance for mild steel in HCl solutions. These studies offer insights into the application of such compounds in protecting metals from corrosion, relevant in industrial processes and material preservation (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-[(1-propan-2-ylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10(2)20-9-12(8-18-20)16(23)19-14(7-15(21)22)11-4-3-5-13(17)6-11/h3-6,8-10,14H,7H2,1-2H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDGMTZJQWTOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
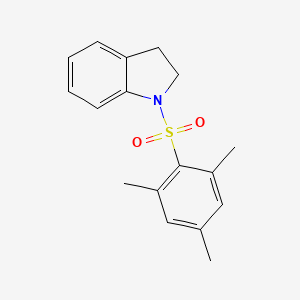
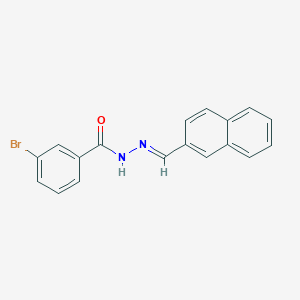
![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)
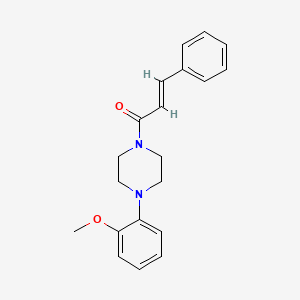

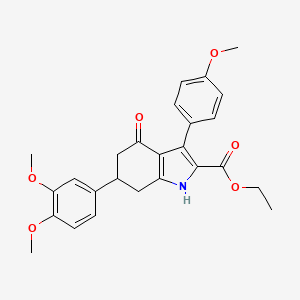
![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)
![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)
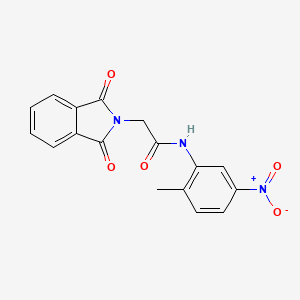
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)
![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)
